molecular formula C12H17N B12302783 (1-(3,5-Dimethylphenyl)cyclopropyl)methanamine

(1-(3,5-Dimethylphenyl)cyclopropyl)methanamine

Cat. No.: B12302783
M. Wt: 175.27 g/mol
InChI Key: LSTXHBKESLODFM-UHFFFAOYSA-N
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Description

(1-(3,5-Dimethylphenyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C12H17N It is a cyclopropyl derivative of methanamine, featuring a 3,5-dimethylphenyl group attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3,5-Dimethylphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method is the reaction of 3,5-dimethylbenzyl chloride with cyclopropylmagnesium bromide to form the cyclopropyl derivative, which is then treated with ammonia or an amine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles such as halides, alcohols, and thiols.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halides, ethers, thioethers.

Scientific Research Applications

Chemistry: In chemistry, (1-(3,5-Dimethylphenyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of cyclopropyl groups on biological activity. It may serve as a model compound for understanding the interactions of cyclopropyl-containing molecules with biological targets.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may impart unique pharmacological properties, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1-(3,5-Dimethylphenyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

  • (3,5-Dimethylphenyl)methanamine
  • Cyclopropylmethanamine
  • (1-(2,4-Dimethylphenyl)cyclopropyl)methanamine

Comparison: Compared to (3,5-Dimethylphenyl)methanamine, (1-(3,5-Dimethylphenyl)cyclopropyl)methanamine has an additional cyclopropyl group, which can significantly alter its chemical and biological properties. The presence of the cyclopropyl ring can enhance the compound’s stability and reactivity, making it more suitable for certain applications. Similarly, the comparison with cyclopropylmethanamine highlights the influence of the 3,5-dimethylphenyl group on the compound’s overall properties.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

[1-(3,5-dimethylphenyl)cyclopropyl]methanamine

InChI

InChI=1S/C12H17N/c1-9-5-10(2)7-11(6-9)12(8-13)3-4-12/h5-7H,3-4,8,13H2,1-2H3

InChI Key

LSTXHBKESLODFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2(CC2)CN)C

Origin of Product

United States

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